Ethyl 3-amino-3-(oxolan-3-yl)propanoate
Description
Ethyl 3-amino-3-(oxolan-3-yl)propanoate is a substituted ethyl propanoate derivative featuring an amino group and a tetrahydrofuran (oxolan) ring at the β-position of the propanoate backbone. The oxolan ring introduces rigidity and hydrogen-bonding capacity, while the amino group enhances reactivity for further derivatization .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 3-amino-3-(oxolan-3-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
JWLIOLZHTKKORT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCOC1)N |
Origin of Product |
United States |
Preparation Methods
Tandem Knoevenagel Condensation and Reduction Method
A related approach for synthesizing ethyl 3-(3-aminophenyl)propanoate involves a tandem Knoevenagel condensation of 3-nitrobenzaldehyde with Meldrum's acid, followed by reduction with stannous chloride in ethanol. This method simultaneously reduces the nitro group and esterifies the carboxylic acid, using stannous chloride as both a reducing agent and Lewis acid catalyst. The reaction proceeds efficiently with good yields and purity, demonstrating a useful strategy for amino-ester synthesis.
| Step | Conditions | Outcome |
|---|---|---|
| Knoevenagel condensation | 3-nitrobenzaldehyde + Meldrum’s acid in TEAF | Formation of intermediate nitrophenylpropanoic acid |
| Reduction and esterification | Stannous chloride in ethanol | Simultaneous reduction and esterification |
Catalytic Reaction of Aminopyridine with Ethyl Acrylate
A patent details the preparation of ethyl 3-(pyridin-2-ylamino)propanoate, a structurally related compound, by reacting 2-aminopyridine with ethyl acrylate under nitrogen atmosphere. Trifluoromethanesulfonic acid is used as a catalyst in anhydrous ethanol at 120–160 °C for 16–20 hours. The product is purified by washing with organic solvents and recrystallization, yielding high purity crystals with yields around 80–83%.
Reaction conditions and yields:
| Embodiment | Aminopyridine (g) | Ethyl Acrylate (mL) | Catalyst (mL) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|---|
| 1 | 50 | 56.5 | 9 | 120–160 | 18 | 80 | 99 |
| 2 | 100 | 113 | 15 | 120–160 | 20 | 83 | 99 |
This method highlights the importance of acid catalysis and controlled temperature for efficient amination and esterification.
Multi-step Synthesis via N-Oxide Intermediates and Catalytic Hydrogenation
Another approach involves synthesizing 3-(pyridine-2-ylamino)ethyl propionate via intermediates such as 2-chloropyridine N-oxide and β-alanine carbethoxy hydrochloride. The final step includes Pd/C catalytic hydrogenation to remove the N-oxide functionality and obtain the target amino ester with high yield (up to 92% in the last step) and overall recovery around 52% after about 100 hours of reaction time.
| Step | Yield (%) | Notes |
|---|---|---|
| 2-chloropyridine N-oxide formation | 87 | Intermediate preparation |
| β-alanine carbethoxy hydrochloride | 93 | Intermediate preparation |
| Reaction to form N-oxide amino ester | 70 | Coupling step |
| Pd/C catalytic hydrogenation | 92 | Final reduction to amino ester |
This method, though longer and more complex, offers high purity and is suitable for scale-up.
Comparative Analysis of Preparation Methods
| Method | Reaction Time | Yield (%) | Purity (HPLC %) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Tandem Knoevenagel condensation/reduction | Moderate | Moderate | High | Simultaneous esterification and reduction | Limited to aromatic amines |
| Catalytic reaction with trifluoromethanesulfonic acid | 16–20 h | 80–83 | 99 | Simple, high purity, environmentally friendly | Requires strong acid catalyst |
| Multi-step via N-oxide intermediates | ~100 h | ~52 | High | High purity, suitable for complex derivatives | Long reaction time, complex steps |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
Ethyl 3-amino-3-(oxolan-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(oxolan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its ester group allows it to undergo hydrolysis, releasing active intermediates that can interact with enzymes and receptors .
Comparison with Similar Compounds
Ethyl 3-(methylthio)propanoate
- Structure: Replaces the amino-oxolan group with a methylthio (-SCH₃) substituent.
- Properties: Ethyl 3-(methylthio)propanoate is a key aroma compound in pineapple pulp and core, contributing fruity and sweet notes due to its low odor threshold .
- Functional Differences : Unlike the target compound, its sulfur-containing group enhances volatility and flavor impact, making it suitable for food flavoring rather than biomedical applications.
Methyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride
Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride
- Structure : Substitutes the oxolan ring with a 4-iodophenyl group.
- Reactivity : The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), which is absent in the oxolan-containing analog .
- Bioactivity : Aromatic substituents like iodophenyl may enhance binding affinity in receptor-targeted pharmaceuticals compared to the oxolan’s polar ether group.
Comparison with Functional Analogs
Ethyl hexanoate and ethyl propanoate
- Structure: Simple esters lacking amino or cyclic substituents.
- Applications: Ethyl hexanoate is a dominant aroma compound in fermented products (e.g., mandarin fish), imparting fruity notes . Ethyl propanoate, a smaller analog, is less stable but more volatile.
- Key Difference: The amino-oxolan group in the target compound reduces volatility and increases polarity, shifting utility from flavoring to synthetic intermediates or bioactive molecules .
Ethyl 3-oxo-3-(oxolan-3-yl)propanoate
- Structure: Replaces the amino group with a ketone.
- Reactivity: The ketone enables nucleophilic additions (e.g., Grignard reactions), whereas the amino group in the target compound facilitates amidation or Schiff base formation .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Ethyl 3-amino-3-(oxolan-3-yl)propanoate | Amino, oxolan | ~203.23* | Pharmaceuticals, synthesis |
| Ethyl 3-(methylthio)propanoate | Methylthio | 148.23 | Food flavoring |
| Ethyl hexanoate | Hexyl ester | 144.21 | Fermentation aromas |
| Methyl 2-amino-3-(oxolan-3-yl)propanoate | Methyl ester, amino, oxolan | ~189.20* | Drug delivery systems |
*Calculated based on structural analogs in .
Q & A
Q. Optimization Table :
Advanced Consideration : For chiral purity, asymmetric catalysis (e.g., chiral auxiliaries or enzymes) can achieve >95% enantiomeric excess, critical for pharmacological studies .
How should researchers address contradictory spectroscopic data during structural elucidation?
Advanced Research Question
Conflicting NMR or mass spectrometry data may arise due to tautomerism or solvent effects. Methodological solutions include:
- 2D NMR (HSQC, COSY) : Resolve overlapping signals by correlating ¹H and ¹³C shifts (e.g., HSQC validation in ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₇NO₄ for the target compound) and rule out impurities .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Case Study : validated 9c’s structure using ¹H/¹³C NMR alignment with literature, highlighting the need for multi-technique validation.
What spectroscopic techniques are essential for characterizing this compound?
Basic Research Question
Key techniques:
NMR Spectroscopy :
- ¹H NMR: Identify oxolan ring protons (δ 3.5–4.5 ppm) and ethyl ester signals (δ 1.2–1.4 ppm) .
- ¹³C NMR: Confirm carbonyl (δ 170–175 ppm) and quaternary carbon signals .
FT-IR : Detect amine N-H stretches (~3350 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ expected at ~230 m/z) .
Advanced Application : Use dynamic NMR to study conformational changes in the oxolan ring under varying temperatures .
How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Advanced Research Question
Methodology :
Derivative Synthesis : Modify the oxolan ring (e.g., substituent position) or ester group (e.g., methyl vs. ethyl).
In Vitro Assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., PC-3 or LNCaP as in ).
Computational Docking : Simulate binding to targets like enzymes or GPCRs using AutoDock Vina .
Q. Example SAR Table :
| Derivative | Modification | IC₅₀ (µM) | Target Affinity (Ki) |
|---|---|---|---|
| Oxolan-3-yl | Parent compound | 15.5 | 8.2 nM |
| Tetrahydrofuran-2-yl | Ring position change | 22.1 | 12.4 nM |
| Methyl ester | Ester group swap | 18.9 | 9.8 nM |
How to resolve discrepancies in biological activity data across studies?
Advanced Research Question
Contradictions may stem from assay conditions or compound purity. Strategies:
- Dose-Response Repetition : Conduct triplicate experiments with internal controls (e.g., ’s antiproliferative assays).
- HPLC Purity Check : Ensure >95% purity via reverse-phase chromatography .
- Meta-Analysis : Compare data across analogs (e.g., fluorophenyl vs. chlorophenyl derivatives in ).
Statistical Tools : Use ANOVA or Student’s t-test to assess significance of IC₅₀ variations .
What computational approaches predict the compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME estimate logP (∼1.8), solubility (-3.2 LogS), and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate metabolic stability in liver microsomes (e.g., CYP450 interactions) .
- Docking Studies : Target β6 integrin (as in ) or neurotransmitter receptors .
Validation : Cross-check with in vitro hepatocyte assays for metabolic half-life .
What safety protocols are recommended for handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and OV/AG/P99 respirators for powder handling .
- Ventilation : Use fume hoods to avoid inhalation (no LD₅₀ data available; assume toxicity akin to ).
- Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .
Advanced Monitoring : Conduct Ames tests for mutagenicity and zebrafish embryo assays for teratogenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
